2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
Purine Bioisosterism
Structural Advantages Over Natural Bases
- Resistance to enzymatic degradation : Replacement of the ribose-phosphate backbone with a bicyclic system prevents hydrolysis by nucleotidases.
- Tunable lipophilicity : The saturated ring and ketone group improve solubility, addressing a common limitation of aromatic heterocycles.
Table 2: Bioisosteric Replacements in Drug Design
Properties
IUPAC Name |
2-amino-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-8-5-7-3(11)1-2-10(5)9-4/h1-2H2,(H3,6,7,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVSZRNRHGGTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)N)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469468-67-4 | |
| Record name | 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-amino pyridine with nitrile in the presence of a catalyst such as CuBr [_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). The reaction proceeds through consecutive addition and oxidative cyclization to form the desired compound[{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its oxidized derivatives.
Reduction: : Reducing the compound to form different reduced forms.
Substitution: : Replacing one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different chemical and biological properties.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives in inhibiting viral infections. For instance:
- Inhibition of HIV-1 : Research indicates that derivatives of this compound can inhibit the RNase H activity of HIV-1 with IC50 values ranging from 13.1 µM to 17.7 µM. These findings suggest that structural modifications to the triazolo[1,5-a]pyrimidine scaffold can enhance antiviral efficacy .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 11a | 17.7 | RNase H Inhibitor |
| 11b | 13.1 | RNase H Inhibitor |
Anticancer Applications
The anticancer properties of this compound have been extensively studied. Notable findings include:
- Cytotoxicity against Cancer Cell Lines : Compounds derived from this scaffold have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For example, one derivative exhibited an IC50 value of 14.5 µM against MCF-7 cells, outperforming doxorubicin .
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| 10e | MCF-7 | 14.5 |
| 10b | MCF-7 | 19.4 |
| Doxorubicin | MCF-7 | 40.0 |
Antimicrobial Applications
The compound also exhibits antimicrobial properties against various pathogens:
- Inhibition of ESKAPE Pathogens : Certain derivatives have been found effective against ESKAPE pathogens while showing limited activity against Mycobacterium tuberculosis . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 1: Structural Modifications for Enhanced Activity
A study focused on modifying the substituents at the C-2 position of the triazolo[1,5-a]pyrimidine core to enhance anti-proliferative activity against MCF-7 cells. The results indicated that larger lipophilic groups significantly improved cytotoxicity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of synthesized derivatives to target proteins involved in cancer proliferation and viral replication. These studies suggest that specific structural features correlate with higher binding affinities and biological activity .
Mechanism of Action
The mechanism by which 2-Amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of triazolopyrimidinones are highly sensitive to substituents. Below is a comparative analysis of key derivatives:
Key Observations:
- Amino Group Position: The presence of -NH₂ at C2 (as in the parent compound) enhances hydrogen bonding, critical for herbicidal activity . In contrast, -NH₂ at C7 (e.g., 7-amino-6-methyl derivative) is linked to pharmaceutical applications .
- Substituent Bulkiness : Bulky groups like -CF₃Ph or -Ph at C7 improve metabolic stability and target binding in antimicrobial agents .
- Electron-Withdrawing Groups : Ethoxymethyl substituents at C5 increase solubility and antiproliferative activity .
Key Observations:
- α-Glucosidase Inhibition: Phenoxy-substituted derivatives (e.g., 6d) show enhanced enzyme inhibition due to hydrophobic interactions .
- Antiproliferative Activity : Carboxamide derivatives (e.g., 5a) exhibit selective cytotoxicity via intercalation with DNA .
- Herbicidal Activity : Alkyl substituents (e.g., propyl at C4) mimic sulfonylureas in ALS binding, enabling weed control at low doses .
Biological Activity
2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrimidine class and exhibits potential therapeutic properties, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 153.142 g/mol
- CAS Number : 1469468-67-4
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Tubulin Polymerization Inhibition : A series of derivatives showed potent antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231. One derivative exhibited an IC of 60 nM against HeLa cells and a reduced activity against other cancer types (IC values ranging from 3 to 18 μM) .
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Derivative A | HeLa | 60 |
| Derivative B | MDA-MB-231 | 300 |
| Derivative C | A549 | 43 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Broad-Spectrum Antibacterial Effects : Various derivatives were tested against Gram-positive and Gram-negative bacteria. Some compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 μg/mL against pathogens like E. faecium .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. faecium | 0.25 |
| S. aureus | 0.50 |
| E. coli | 1.00 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to its antiproliferative effects .
Study on Anticancer Activity
A study conducted by Yang et al. focused on the synthesis and evaluation of triazolopyrimidine derivatives for their anticancer activity. The researchers found that modifications at the 2-position significantly enhanced the antiproliferative effects against several cancer cell lines .
Study on Antimicrobial Properties
Another investigation explored the synthesis of amino acid derivatives of triazolopyrimidines under green chemistry conditions. The results indicated that these novel compounds exhibited good antibacterial activity with low toxicity profiles against human cells .
Q & A
Basic Question
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., amino group at position 2, fused triazole-pyrimidine core) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and detects isotopic peaks for halogenated derivatives .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How do structural modifications influence biological activity?
Advanced Question
- Substituent Effects :
- Amino Group (Position 2) : Enhances hydrogen bonding with viral polymerases, critical for antiviral activity .
- Alkyl Groups (Positions 6/7) : Methyl/ethyl groups increase lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Difluoromethyl Groups : Introduce electron-withdrawing effects, stabilizing enzyme-inhibitor complexes (e.g., IC = 0.8 µM against influenza PA-PB1) .
Comparative studies show ethyl derivatives exhibit 3x higher antimicrobial activity than methyl analogs due to enhanced hydrophobic interactions .
What strategies resolve contradictions in reported biological efficacy?
Advanced Question
Discrepancies (e.g., antiviral vs. anticancer activity) arise from:
- Assay Variability : Cell-line specificity (e.g., H1N1 vs. H5N1 influenza strains) .
- Concentration Gradients : Dose-dependent effects (e.g., apoptosis induction at 10 µM vs. necrosis at 50 µM) .
- Metabolic Stability : Hepatic clearance rates differ across species, altering in vivo efficacy .
Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and meta-analyses of IC values are recommended .
How does molecular docking elucidate mechanisms of action?
Advanced Question
Docking studies (e.g., AutoDock Vina) reveal:
- Viral Polymerase Inhibition : The compound binds the PA-PB1 interface (binding energy = -9.2 kcal/mol), disrupting influenza replication .
- Kinase Inhibition : Hydrogen bonds with ATP-binding pockets of CDK2 (PDB: 1HCL) correlate with anti-proliferative activity in HeLa cells .
Contradictions in binding affinities (e.g., µM vs. nM ranges) may reflect force field parameterization errors, mitigated by MD simulations .
What are the key pharmacological properties of this compound?
Basic Question
- Antiviral : IC = 1.2 µM against influenza A (strain PR8) via PA-PB1 inhibition .
- Antimicrobial : MIC = 8 µg/mL against S. aureus due to DNA gyrase binding .
- Cytotoxicity : Selectivity index (SI) >10 in normal vs. cancer cell lines (e.g., HEK293 vs. MCF7) .
How does it compare to structurally related triazolopyrimidines?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
